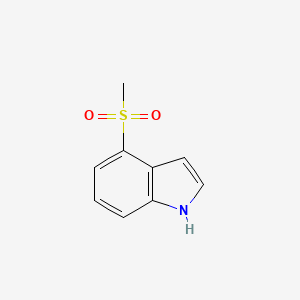

1H-Indole, 4-(methylsulfonyl)-

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry

The indole moiety, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of synthetic organic chemistry. semanticscholar.orgresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. semanticscholar.orgmdpi.com The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it a versatile building block for constructing complex molecular architectures. irjmets.com This reactivity allows for selective functionalization at various positions, enabling the synthesis of a diverse library of indole derivatives. semanticscholar.orgbohrium.com

The indole scaffold is a key structural motif in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. irjmets.com Its presence in many approved drugs highlights its "privileged" status in medicinal chemistry, with applications ranging from anti-inflammatory agents like indomethacin (B1671933) to antimigraine drugs like sumatriptan. derpharmachemica.com The ability to modify the indole core at different positions (N-1, C-2, C-3, and the benzene ring) provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. semanticscholar.orgmdpi.com

The Role of Sulfonyl Groups in Modulating Chemical Reactivity and Structure

The sulfonyl group (–SO₂–) is a powerful functional group in organic chemistry, known for its ability to significantly influence the electronic and steric properties of a molecule. As a strong electron-withdrawing group, it can modulate the reactivity of adjacent aromatic rings and functional groups. researchgate.net This electron-withdrawing nature can impact reaction rates and regioselectivity in various chemical transformations. researchgate.net

Structurally, the sulfonyl group is a tetrahedral and polar moiety capable of acting as a hydrogen bond acceptor. sioc-journal.cn This property can influence the solubility, crystal packing, and binding affinity of a molecule to biological targets. sioc-journal.cnresearchgate.net In medicinal chemistry, the introduction of a sulfonyl group is a common strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. sioc-journal.cn The stability of the sulfonyl group to metabolic degradation can prolong the duration of action of a drug. researchgate.net Furthermore, its ability to engage in hydrogen bonding can enhance interactions with protein active sites. sioc-journal.cn

Historical Context of 4-Substituted Indole Synthesis and Functionalization

The synthesis of indole and its derivatives has a rich history, dating back to the 19th century with the pioneering work of Adolf von Baeyer and Emil Fischer. irjmets.com The Fischer indole synthesis, developed in 1883, remains a widely used method for constructing the indole ring system. researchgate.netirjmets.com Over the decades, numerous other named reactions for indole synthesis have been developed, including the Bischler-Mohlau, Madelung, and Leimgruber-Batcho syntheses, each offering different pathways to access various substituted indoles. irjmets.com

While functionalization at the C-2 and C-3 positions of the indole ring is well-established, achieving regioselective substitution on the benzene portion, particularly at the C-4 position, has historically been more challenging. beilstein-journals.orgresearchgate.net Early methods often required harsh reaction conditions or multi-step sequences. However, recent advancements in transition metal-catalyzed cross-coupling and C-H activation reactions have provided more direct and efficient routes to 4-substituted indoles. beilstein-journals.orgnih.gov These modern synthetic methods have opened up new avenues for the preparation of a wide range of 4-functionalized indole derivatives that were previously difficult to access. For instance, palladium-catalyzed carbonylation reactions have been successfully employed to introduce carbonyl groups at the C-4 position of haloindoles. beilstein-journals.org

Research Scope and Objectives for 4-(Methylsulfonyl)indole Studies

The study of 4-(methylsulfonyl)indole is situated at the intersection of indole chemistry and the strategic use of the sulfonyl functional group. Research in this area aims to understand how the placement of a methylsulfonyl group at the C-4 position of the indole ring influences its chemical and physical properties.

Key research objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 4-(methylsulfonyl)indole and its derivatives. This includes the exploration of both classical and modern synthetic methodologies.

Physicochemical Properties: Investigating the impact of the 4-methylsulfonyl group on the electronic structure, solubility, and other physical characteristics of the indole scaffold.

Reactivity Studies: Examining the reactivity of 4-(methylsulfonyl)indole in various chemical transformations to understand how the sulfonyl group modulates the reactivity of the indole ring system.

Biological Evaluation: Exploring the potential of 4-(methylsulfonyl)indole and its derivatives as scaffolds for the design of new biologically active molecules. This is often guided by the known importance of both the indole nucleus and the sulfonyl group in medicinal chemistry. japsonline.comresearchgate.net

Interactive Data Table: Physicochemical Properties of Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| 1H-Indole, 4-(methylsulfonyl)- | C9H9NO2S | 195.24 | Not Available |

| 2,5-dimethyl-4-(methylsulfonyl)-1H-indole | C11H13NO2S | 223.29 | 2.1 |

| 5-[4-(Methylsulfonyl)phenyl]-1H-indole | C15H13NO2S | 271.34 | Not Available |

Data sourced from PubChem and other chemical databases. nih.govchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTDTHKQVJRDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylsulfonyl Indole and Its Derivatives

Strategies for Regioselective Sulfonylation at the Indole (B1671886) C4 Position

Introducing a sulfonyl group directly onto the C4 position of an existing indole ring presents a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. researchgate.net Overcoming this regiochemical preference requires specialized strategies, often involving directing groups or late-stage functionalization of a pre-functionalized C4 position.

Direct C-H Functionalization Approaches at C4

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. However, achieving C4 selectivity on the indole's benzene (B151609) ring is notoriously difficult. rsc.orgresearchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov

A notable advancement is the copper-mediated C4-H sulfonylation of indoles. nih.govacs.org This method utilizes a transient directing group strategy to achieve high regioselectivity. The process is characterized by its high atom and step economy, avoiding the use of toxic and expensive heavy transition metals like rhodium or palladium that are often required for C4-H functionalization. nih.govnih.govacs.org The reaction demonstrates broad functional group compatibility, providing a practical route to C4-sulfonylated indoles. nih.gov While many C-H activation methods focus on forming C-C bonds, this copper-mediated approach specifically enables the formation of a C-S bond at the desired C4 position. nih.govacs.org

Table 1: Comparison of Directing Group Strategies for C4-Functionalization

| Catalyst System | Directing Group Type | Target Position | Bond Formed | Reference |

| Copper-mediated | Transient | C4 | C-S (Sulfonylation) | nih.gov, acs.org |

| Rhodium(III) | Trifluoroacetyl (at C3) | C4 | C-C (Alkenylation) | nih.gov |

| Iridium | Sulfur-based | C4 / C7 | C-C (Alkynylation) | nih.gov, researchgate.net |

| Palladium | Pivaloyl (at C3) | C4 / C5 | C-C (Arylation) | nih.gov |

Sequential Construction Methods Involving Late-Stage Sulfonyl Group Introduction

An alternative to direct C-H sulfonylation is a sequential approach where a different functional group is first installed at the C4 position, which is then converted to the methylsulfonyl group in a "late-stage" step. This strategy allows for greater flexibility and can leverage more established methods for initial C4-functionalization.

For instance, a 4-bromoindole (B15604) can be synthesized and then subjected to a copper-catalyzed coupling reaction with sodium methanesulfinate. This type of transformation allows for the introduction of the methylsulfonyl group onto the pre-formed, halogenated indole core. Another potential route involves the synthesis of a 4-aminoindole (B1269813) derivative, which can then be converted to a diazonium salt. Subsequent reaction with sulfur dioxide and a copper catalyst (a variation of the Sandmeyer reaction) followed by methylation would yield the desired 4-(methylsulfonyl)indole. These multi-step sequences, while less direct, provide reliable access to the target compound by building upon well-understood transformations.

Classical and Modern Indole Ring-Forming Syntheses Adapted for C4-Substitution

Instead of functionalizing the indole ring post-synthesis, another major strategy involves constructing the bicyclic indole system from precursors that already contain the methylsulfonyl group or a suitable precursor at the appropriate position. This approach ensures that the substituent is correctly placed from the outset.

Modified Fischer Indole Synthesis Protocols for 4-Substituted Analogues

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com To synthesize a 4-substituted indole like 4-(methylsulfonyl)indole, one must start with a correspondingly substituted phenylhydrazine, in this case, (3-(methylsulfonyl)phenyl)hydrazine.

The classical Fischer synthesis involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, which undergoes a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgjk-sci.comyoutube.com The position of the substituent on the final indole ring is determined by its position on the initial phenylhydrazine. youtube.com A substituent at the meta-position of the phenylhydrazine can lead to either a 4- or 6-substituted indole, and the outcome can be influenced by the reaction conditions and the steric or electronic nature of the substituents. byjus.com

A significant modern adaptation is the Buchwald-Hartwig amination, which facilitates the synthesis of the required N-arylhydrazine precursors. wikipedia.orgwikipedia.org This palladium-catalyzed cross-coupling reaction can form the C-N bond between an aryl halide (e.g., 1-bromo-3-(methylsulfonyl)benzene) and hydrazine, providing access to the necessary starting material for the Fischer synthesis. wikipedia.orglibretexts.orgnih.gov Furthermore, Buchwald and Hartwig developed a palladium-catalyzed method to directly couple aryl bromides with benzophenone (B1666685) hydrazone, which can then be converted in situ to the reactive hydrazone needed for the Fischer cyclization, bypassing the often-unstable arylhydrazine intermediate. wikipedia.orgorganic-chemistry.org

Table 2: Key Steps in the Fischer Indole Synthesis

| Step | Description | Key Intermediate |

| 1 | Condensation | Phenylhydrazone |

| 2 | Isomerization | Ene-hydrazine |

| 3 | acs.orgacs.org-Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization & Aromatization | Indole |

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies

Modern organometallic chemistry offers powerful alternatives to classical methods for indole synthesis. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of substituted indoles. acs.orgnih.govosti.gov

One such method is the Mori-Ban synthesis , a type of intramolecular Heck reaction. researchgate.net This reaction involves the palladium-catalyzed cyclization of an N-allyl-2-haloaniline. youtube.com To generate a 4-(methylsulfonyl)indole using this approach, the starting material would need to be an N-allylated 2-haloaniline bearing a methylsulfonyl group at the 5-position (e.g., N-allyl-2-bromo-5-(methylsulfonyl)aniline). The intramolecular C-C bond formation and subsequent aromatization would place the methylsulfonyl group at the C4 position of the indole ring.

Another powerful strategy is the Catellani reaction , which utilizes palladium/norbornene cooperative catalysis. A recent application of this methodology involves a cascade of ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines to produce C3,C4-disubstituted indoles. nih.gov This modular approach allows for the construction of complex indoles from readily available starting materials.

Intramolecular Cycloaddition Reactions for the Construction of 4-Substituted Indoles

Intramolecular cycloaddition reactions provide a powerful and regiocontrolled route to indoles that are highly substituted on the benzenoid ring. nih.gov These methods build the bicyclic indole core directly from acyclic precursors.

Specifically, the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of ynamides and conjugated enynes is highly effective for creating substituted indolines, which can then be oxidized to the corresponding indoles. nih.govwikipedia.org To access C4-substituted indoles, a strategy employing conjugated enynamides as the 4π component in the cycloaddition is used. nih.gov This approach is highly modular, as the acyclic precursors can be assembled using standard transition-metal-mediated coupling reactions. The subsequent thermal or Lewis acid-promoted cycloaddition directly establishes the indole core with the desired substitution pattern on the six-membered ring. nih.gov While the Diels-Alder reaction of the indole ring itself is also known, using it to construct the ring system from an acyclic precursor offers superior control for installing substituents on the benzene portion of the molecule. nih.govnih.govresearchgate.netresearchgate.net

Protecting Group Strategies and Their Influence on Synthesis Yield and Selectivity

Among the various N-protecting groups for the indole nucleus, N-sulfonyl derivatives, such as p-toluenesulfonyl (tosyl) and phenylsulfonyl, are particularly prominent. These electron-withdrawing groups play a dual role: they decrease the nucleophilicity of the indole nitrogen, preventing its participation in undesired reactions, and they acidify the N-H proton, which can influence the reactivity of the entire ring system.

The presence of an N-sulfonyl group significantly affects the regioselectivity of electrophilic substitution and metallation reactions. For instance, while N-unprotected indoles typically undergo electrophilic attack at the C3 position, the introduction of a bulky and electron-withdrawing N-sulfonyl group can alter this preference, allowing for functionalization at other positions. The tosyl group, for example, can facilitate deprotonation at specific sites, leading to the formation of an anion that can then react with electrophiles. nih.gov This directed metallation is a powerful strategy for introducing substituents at positions that are otherwise difficult to functionalize.

The following table summarizes the characteristics of common N-sulfonyl protecting groups used in indole synthesis.

| Protecting Group | Abbreviation | Typical Introduction Reagent | Common Cleavage Conditions | Key Characteristics & Influence |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts or Tosyl | p-Toluenesulfonyl chloride (TsCl) | Strong base (e.g., NaOH, KOH); Reductive cleavage (e.g., Na/Hg) | Highly stable; strongly electron-withdrawing; directs lithiation to C2. nih.gov |

| Phenylsulfonyl | Ps or PhSO2 | Benzenesulfonyl chloride (PhSO2Cl) | Mild alkaline hydrolysis; Mg/MeOH. nih.gov | Facilitates C3 functionalization via alkylideneindolenine intermediates. nih.gov |

| Mesitylenesulfonyl | Mts | Mesitylene-2-sulfonyl chloride (MtsCl) | Strong acid (e.g., HF, CF3SO3H). umn.edu | Offers orthogonal stability; useful in peptide synthesis to avoid side reactions. umn.edu |

| 2-(Phenylsulfonyl)ethyl | - | Phenyl vinyl sulfone | Base (e.g., potassium tert-butoxide). researchgate.net | Readily removed under basic conditions. researchgate.net |

Green Chemistry and Sustainable Approaches in 4-(Methylsulfonyl)indole Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical and chemical industries to minimize environmental impact. researchgate.netmdpi.com The synthesis of 4-(methylsulfonyl)indole and its derivatives can be made more sustainable by adhering to these principles, which focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov

Traditional indole syntheses, such as the Fischer indole synthesis, often suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rug.nl Green approaches aim to overcome these limitations. This includes the development of one-pot and multicomponent reactions that reduce the number of synthetic steps, thereby minimizing the need for purification of intermediates and reducing solvent and energy consumption. nih.gov

The selection of solvents is a cornerstone of green chemistry. totalpharmaceuticaltopics.com Efforts are made to replace hazardous and volatile organic solvents like halogenated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. mdpi.comrug.nl In some cases, solvent-free reaction conditions, often facilitated by techniques like mechanochemistry (ball milling), can be employed. nih.gov Mechanochemical methods, which use mechanical energy to initiate reactions, can lead to higher yields, shorter reaction times, and a significant reduction in waste. nih.gov

Another key aspect is the use of catalysis. Catalytic reactions are inherently more sustainable than stoichiometric processes as they reduce waste by increasing atom economy. nih.gov The development of metal-free catalytic systems or the use of recyclable, non-toxic metal catalysts is a major focus. Furthermore, alternative energy sources like microwave irradiation can dramatically accelerate reaction rates, leading to cleaner reactions and improved energy efficiency compared to conventional heating. nih.gov

The table below contrasts traditional and potential green approaches for key transformations relevant to the synthesis of 4-(methylsulfonyl)indole.

| Synthetic Step | Traditional Approach | Potential Green/Sustainable Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Indole Ring Formation | Fischer synthesis using strong acids (H2SO4, HCl) in high-boiling solvents (e.g., xylene) with significant thermal energy. rug.nl | Mechanochemical Fischer synthesis (solvent-free) or multicomponent synthesis in a benign solvent like ethanol. nih.govrug.nl | Waste Prevention, Safer Solvents, Energy Efficiency, Atom Economy. nih.gov |

| N-Protection | Use of stoichiometric amounts of base in chlorinated solvents (e.g., CH2Cl2). | Catalytic protection protocol; use of recyclable base or solvent-free conditions. | Catalysis, Safer Solvents, Waste Prevention. nih.gov |

| Functionalization (e.g., Sulfonylation) | Use of hazardous reagents and stoichiometric amounts of Lewis acids in volatile organic solvents. | Catalytic C-H activation/functionalization; use of safer sulfonylating agents. | Atom Economy, Catalysis, Less Hazardous Chemical Synthesis. nih.gov |

| Energy Input | Conventional reflux heating for extended periods. | Microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.gov | Design for Energy Efficiency. nih.gov |

| Purification | Extensive chromatography using large volumes of organic solvents. | Crystallization from a green solvent; reduced number of steps through one-pot procedures. nih.gov | Waste Prevention, Safer Solvents and Auxiliaries. nih.gov |

By integrating these sustainable practices, the synthesis of 4-(methylsulfonyl)indole can be achieved with a significantly lower environmental footprint, aligning with the modern imperatives of chemical manufacturing. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Methylsulfonyl Indole

Electronic Effects of the 4-(Methylsulfonyl) Group on Indole (B1671886) Reactivity

The potent electron-withdrawing nature of the sulfonyl group dramatically reshapes the electron density distribution within the indole ring system. This electronic perturbation is central to understanding the reactivity of 4-(methylsulfonyl)indole.

Influence on Electrophilic Aromatic Substitution Reactions of the Indole Core

The indole nucleus is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C3 position. However, the presence of the strongly deactivating 4-methylsulfonyl group modifies this intrinsic reactivity. The sulfonyl group reduces the electron density of the entire indole ring, making it less susceptible to electrophilic attack compared to unsubstituted indole.

This deactivation, however, does not render the ring inert. When subjected to electrophilic substitution reactions, the regiochemical outcome is a subject of considerable interest. While the C3 position remains the most electron-rich site in the pyrrole (B145914) moiety, the deactivating effect of the 4-sulfonyl group can lead to altered selectivity or require more forcing reaction conditions. For instance, in reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation, the electrophile is directed to the C3 position, although the reaction rates are generally lower than those observed for electron-rich indoles. The deactivating influence of the sulfonyl group can, in some cases, allow for substitution at other positions, though this is less common and often requires specific directing group strategies.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4-Substituted Indoles

| Substituent at C4 | Directing Effect | Preferred Position of Electrophilic Attack |

|---|---|---|

| Electron-donating (e.g., -OCH3) | Activating, ortho-, para-directing | C3, C5, C7 |

| Electron-withdrawing (e.g., -NO2) | Deactivating, meta-directing | C3 (if forced), C6 |

| -SO2CH3 | Deactivating, meta-directing | C3 (pyrrole ring), C6 (benzene ring) |

Impact on Nucleophilic Addition Pathways at Specific Indole Positions

The electron-deficient nature of the 4-(methylsulfonyl)indole ring system makes it more susceptible to nucleophilic attack compared to the parent indole. The sulfonyl group, by withdrawing electron density, can activate the indole nucleus for nucleophilic addition reactions. This is particularly relevant for conjugate addition (Michael addition) type reactions where the indole acts as a Michael acceptor.

Nucleophilic attack is most likely to occur at positions where the electron density is significantly lowered by the combined effects of the indole ring system and the sulfonyl group. Theoretical studies and experimental evidence suggest that the C2 and C3 positions of the pyrrole ring, as well as positions on the benzene (B151609) ring electronically coupled to the sulfonyl group, can become electrophilic enough to react with strong nucleophiles. The precise site of nucleophilic attack can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of other substituents on the indole ring.

Metal-Catalyzed Functionalization and Coupling Reactions Involving 4-(Methylsulfonyl)indole

The advent of metal-catalyzed reactions has revolutionized the functionalization of heterocyclic compounds, and 4-(methylsulfonyl)indole is a substrate of growing interest in this area.

C-H Activation at Adjacent and Remote Positions of the Indole Nucleus

Direct C-H activation has emerged as a powerful tool for the concise and efficient modification of organic molecules. In the context of 4-(methylsulfonyl)indole, metal-catalyzed C-H activation can be directed to various positions on the indole nucleus. The inherent reactivity of C-H bonds in indole is C3 > C2 > C7 > C4 > C6 > C5. However, the presence of the 4-sulfonyl group can influence this order.

The use of directing groups, often installed at the N1 position, is a common strategy to achieve regioselective C-H activation. For 4-(methylsulfonyl)indole, directing groups can steer the metal catalyst to activate C-H bonds at both adjacent (C3 and C5) and remote positions (C2, C6, and C7). For example, a removable directing group at N1 can facilitate palladium- or rhodium-catalyzed C-H activation at the C2 or C7 position. The electronic nature of the 4-sulfonyl group can play a role in the efficiency and selectivity of these transformations by modulating the acidity of the C-H bonds and the stability of the organometallic intermediates.

Cross-Coupling Strategies with the Indole-Sulfonyl Scaffold

Cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. 4-(Methylsulfonyl)indole derivatives, particularly halogenated ones, are valuable substrates for a variety of cross-coupling reactions.

Common cross-coupling strategies include the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, a 4-(methylsulfonyl)indolyl halide (e.g., bromide or iodide) can be coupled with a boronic acid or ester in a Suzuki-Miyaura reaction to form a biaryl linkage. Similarly, the Heck reaction allows for the coupling of 4-(methylsulfonyl)indolyl halides with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. The electron-withdrawing sulfonyl group can influence the reactivity of the halide, often making the oxidative addition step of the catalytic cycle more favorable.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst (Typical) |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium |

| Heck | Alkene + Organohalide | Palladium |

| Sonogashira | Terminal alkyne + Organohalide | Palladium/Copper |

| Stille | Organostannane + Organohalide | Palladium |

Rearrangement and Annulation Reactions Involving the 4-(Methylsulfonyl)indole Moiety

The 4-(methylsulfonyl)indole scaffold can also participate in various rearrangement and annulation reactions to construct more complex heterocyclic systems. The electronic properties imparted by the sulfonyl group can influence the course and outcome of these transformations.

Classic indole syntheses and subsequent modifications can be adapted to incorporate the 4-(methylsulfonyl) group. For example, the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be employed using a 4-(methylsulfonyl)phenylhydrazine to generate the corresponding 4-(methylsulfonyl)indole. wikipedia.orgthermofisher.comjk-sci.comnih.govalfa-chemistry.com

Similarly, the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be envisioned with a 4-(methylsulfonyl)tryptamine derivative to afford tetrahydro-β-carbolines bearing the sulfonyl group. chemeurope.comwikipedia.orgclockss.orgnih.govchemrxiv.org The electron-withdrawing nature of the sulfonyl group might necessitate harsher reaction conditions for the electrophilic cyclization step.

Oxidative and Reductive Transformations of the Indole and Sulfonyl Moieties

The reactivity of 4-(methylsulfonyl)indole in redox reactions is dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing methylsulfonyl group attached to the benzene ring. This substitution pattern significantly influences the susceptibility of both the heterocyclic and carbocyclic rings to oxidative and reductive processes. While the sulfur atom in the methylsulfonyl group is in its highest oxidation state (VI) and thus resistant to further oxidation, the group profoundly affects the reactivity of the indole scaffold. Conversely, the sulfonyl group can be susceptible to reduction, often leading to its cleavage from the aromatic ring.

Oxidative Transformations

The indole ring is inherently susceptible to oxidation due to its electron-rich nature. acs.org However, the C4-methylsulfonyl group deactivates the entire aromatic system towards electrophilic attack, which is a common mechanism for oxidation. Despite this deactivation, oxidative transformations can be achieved under specific conditions, often involving radical pathways or electrochemical methods.

Atmospheric oxidation of the general indole structure, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, proceeds via addition to the pyrrole ring or H-atom abstraction. copernicus.orgchim.it These initial steps lead to the formation of indole radicals that react with molecular oxygen to produce peroxy radicals. chim.it Subsequent reactions can yield a variety of products, including organonitrates and alkoxy radicals. copernicus.orgchim.it For 4-(methylsulfonyl)indole, the electron-withdrawing sulfonyl group would influence the regioselectivity of the initial radical attack.

Electrochemical oxidation offers a powerful method for initiating transformations of the indole ring. This process typically involves the anodic oxidation of the indole to a radical cation intermediate. chemrxiv.org This highly reactive species can then be trapped by nucleophiles present in the reaction medium. For instance, the electrolysis of N-substituted indoles in the presence of alcohols or azide (B81097) anions leads to dearomatization and the formation of 2,3-difunctionalized indolines. chemrxiv.org A proposed mechanism for such electrochemical oxidations is depicted below:

Anodic Oxidation: The indole nucleus loses an electron at the anode to form a radical cation.

Nucleophilic Attack: A nucleophile (e.g., ROH, N₃⁻) attacks the C3 position of the radical cation.

Further Oxidation & Trapping: The resulting radical intermediate undergoes another oxidation and is trapped by a second nucleophile, leading to the 2,3-disubstituted product.

While specific studies on 4-(methylsulfonyl)indole are limited, research on related indole sulfonamides has explored their electrochemical behavior. The proposed oxidation mechanism for certain indole sulfonamide derivatives involves the loss of an electron from the indole nitrogen followed by deprotonation and subsequent radical reactions. researchgate.net

Reductive Transformations

Reductive processes involving sulfonyl indoles can target either the indole nucleus or the sulfonyl group itself. The latter, known as reductive desulfonylation, is a well-documented transformation, particularly for sulfonyl groups attached at the C3 position, where they act as effective leaving groups to facilitate the synthesis of 3-alkylindoles. rsc.orgunicam.it

Common reagents used for the reductive desulfonylation of C3-arenesulfonyl indoles include sodium borohydride, lithium aluminium hydride (LiAlH₄), and magnesium in methanol. rsc.org The general mechanism often involves the elimination of the arenesulfinate anion under basic conditions to generate a reactive alkylideneindolenine intermediate, which is then reduced by a hydride donor. rsc.org

| Substrate | Reductant/Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-(Phenylsulfonylmethyl)-1H-indole | Mg/MeOH | 3-Methyl-1H-indole | 86 |

| 3-(1-(Phenylsulfonyl)ethyl)-1H-indole | LiAlH₄, THF | 3-Ethyl-1H-indole | 75 |

| 3-(1-(p-Tolylsulfonyl)propyl)-1H-indole | Polymer-supported NaBH₄, EtOH, Flow | 3-Propyl-1H-indole | 85 |

For 1H-Indole, 4-(methylsulfonyl)-, the C(sp²)–S bond is significantly stronger than a C(sp³)–S bond, making reductive cleavage more challenging. However, methods like using sodium amalgam (Na/Hg) have been employed for the desulfonylation of arenesulfonyl groups from aromatic rings. unicam.it

Reduction of the indole nucleus itself is also possible. Catalytic hydrogenation of unprotected indoles, often a challenging task, can be achieved using specific heterogeneous catalysts in aqueous media. acs.org The presence of the electron-withdrawing C4-sulfonyl group would likely influence the conditions required for the reduction of either the pyrrole or benzene portion of the indole core. In some specialized electrochemical systems, a paired electrolysis approach can achieve simultaneous sulfonylation of the indole ring and reduction of another functional group elsewhere on the molecule. acs.orgnih.gov

Computational and Theoretical Chemistry of 4 Methylsulfonyl Indole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4-(methylsulfonyl)indole at the molecular level. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole (B1671886) derivatives, DFT calculations have been employed to determine key structural parameters. For instance, in studies of structurally related 1-(arylsulfonyl)indoles, DFT has been used to calculate bond lengths, bond angles, and dihedral angles. dartmouth.edu The sum of the angles around the indole nitrogen in these compounds, as determined by DFT, reveals nearly ideal sp2-hybridization. dartmouth.edu

Furthermore, DFT is crucial for analyzing the energetics of different molecular conformations. In the case of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, a related compound, DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the energy barrier for rotation around the S-N bond is in the range of 2.5–5.5 kcal/mol. mdpi.comnih.govnih.gov This low rotational barrier indicates that different conformers can exist and interconvert at room temperature. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, indicates that the S-O bonds in such sulfonylindoles have significant ionic character, best described as S⁺-O⁻. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgucsb.edu The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity. For many indole derivatives, the HOMO is typically located over the indole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. nih.gov This distribution dictates the most likely sites for nucleophilic and electrophilic attack. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Indole Derivative (Note: Data for a representative compound is used for illustrative purposes)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map provides a visual representation of the total charge distribution on the molecular surface. mdpi.com Different colors on the map indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

For indole derivatives, the MEP map can highlight the electron-rich nature of the indole nucleus, particularly at specific carbon positions, and the electron-deficient areas, often associated with electron-withdrawing substituents like the methylsulfonyl group. rsc.org The electrostatic potential is a key determinant in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in biological systems and crystal packing. nih.govchemrxiv.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for a given chemical transformation. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism for a reaction.

Transition State Identification and Reaction Barrier Calculations

A key aspect of mechanistic studies is the identification of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. pku.edu.cn Computational methods, such as DFT, can be used to locate transition state structures and calculate their energies. figshare.com For example, in the study of electrophilic aminoalkenylation of indoles, computational analysis identified the transition states for the addition of a keteniminium ion to the indole ring. pku.edu.cn These calculations help to explain the regioselectivity of the reaction, predicting which position on the indole ring is most likely to react. pku.edu.cn

Solvent Effects on Reaction Energetics and Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. wikipedia.org Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. figshare.comrsc.org Explicit models involve including a number of individual solvent molecules in the calculation to account for specific solute-solvent interactions like hydrogen bonding. rsc.org

Studies on indole derivatives have shown that solvent polarity can significantly influence reaction kinetics. nih.govresearchgate.net For instance, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex and decelerate reactions where there is less charge in the activated complex compared to the reactants. wikipedia.org Computational studies on the solvation of indole have demonstrated that for systems with strong solute-solvent interactions, explicit solvent models may be necessary to accurately reproduce experimental observations. rsc.org The choice of solvent can therefore be used to control reaction pathways and product distributions. chemrxiv.org

Applications of 4 Methylsulfonyl Indole As a Synthetic Synthon in Organic Chemistry

Construction of Complex Polycyclic and Heterocyclic Frameworks

The electron-deficient nature of the C2-C3 double bond in indoles bearing electron-withdrawing groups makes them excellent substrates for cycloaddition reactions, a powerful strategy for the one-step construction of complex ring systems. researchgate.netbenthamdirect.comresearchgate.net 4-(Methylsulfonyl)indole, by virtue of its strongly deactivating sulfonyl group, is a prime candidate for participating as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) to build polycyclic frameworks such as tetrahydrocarbazoles. researchgate.netnih.gov While indoles are typically electron-rich and react with electron-poor dienes, the presence of the 4-sulfonyl group inverts this reactivity, allowing for normal-electron-demand Diels-Alder reactions with electron-rich dienes under milder conditions than are typically required for unsubstituted indoles. nih.gov

Furthermore, this synthon is valuable in dearomative cycloaddition strategies. For instance, dearomative (4+3) cycloadditions of 3-alkenylindoles with oxyallyl cations provide a direct route to cyclohepta[b]indoles, which are core structures in many bioactive natural products. acs.orgresearchgate.net The electronic tuning provided by the 4-methylsulfonyl group can influence the feasibility and selectivity of such transformations.

Analogous sulfonylated indoles have been successfully employed in the synthesis of other fused heterocyclic systems. A notable example is the Barton-Zard pyrrole (B145914) synthesis, where 3-nitro-N-(phenylsulfonyl)indole reacts with ethyl isocyanoacetate to produce pyrrolo[2,3-b]indole (B14758588) frameworks, rather than the expected pyrrolo[3,4-b]indole. researchgate.netrsc.org This highlights how a sulfonyl group can direct complex, multi-step reaction cascades to generate unique polycyclic architectures. A similar telescoped reaction sequence involving an interrupted Barton-Zard reaction followed by a Friedel-Crafts alkylation has been developed to access multi-substituted hexahydropyrrolo[3,4-b]indole skeletons. irb.hr

Table 1: Cycloaddition Strategies for Polycyclic Indole (B1671886) Synthesis

| Reaction Type | Reactants | Product Framework | Reference |

| [4+2] Diels-Alder | Electron-deficient indole + Electron-rich diene | Tetrahydrocarbazole | nih.gov |

| (4+3) Cycloaddition | 3-Alkenylindole + Oxyallyl cation | Cyclohepta[b]indole | acs.orgresearchgate.net |

| (3+2) Cycloaddition | Indole + Vinyldiazo species | Fused Indoline | nih.gov |

| Barton-Zard Reaction | 3-Nitro-N-sulfonylindole + Isocyanide | Pyrrolo[2,3-b]indole | researchgate.netrsc.org |

Role in the Development of Novel Methodologies for Organic Synthesis

The unique electronic and chemical properties of 4-(methylsulfonyl)indole make it an ideal platform for the development of new synthetic methodologies. The presence of the sulfonyl group can alter the standard reactivity patterns of the indole nucleus, opening avenues for novel transformations.

One area of development is in functionalizing the typically less reactive positions of the indole ring. Standard electrophilic substitution on indoles occurs overwhelmingly at the C3 position. mdpi.com However, the deactivating nature of the 4-sulfonyl group reduces the nucleophilicity of the entire molecule, necessitating the development of more potent reaction conditions or novel catalytic systems to achieve functionalization. nih.govcas.cn For example, formylation of electron-deficient indoles often requires a two-step process involving the formation of a Vilsmeier-type intermediate followed by hydrolysis, whereas electron-rich indoles react in a single step. cas.cn The development of catalysts and reagents that can overcome the deactivation by groups like 4-methylsulfonyl is an active area of research. nih.gov

Moreover, sulfonyl indoles are central to methodologies that utilize the sulfonyl moiety itself as a reactive handle. For instance, arenesulfonyl indoles can serve as precursors to highly reactive vinylogous imine intermediates under basic conditions, which can then be trapped by a wide array of nucleophiles to afford C3-substituted indole derivatives. This approach provides a valuable alternative to classical Friedel-Crafts chemistry.

A frontier in synthetic methodology is "skeletal editing," where atoms within a core ring structure are inserted or deleted. A novel method for nitrogen-atom insertion transforms indoles into quinazolines using sulfenylnitrene precursors. This additive-free method is compatible with diverse functional groups, and electron-deficient substrates like 4-(methylsulfonyl)indole would be key test cases for exploring the scope and mechanism of such innovative transformations.

Precursor in the Synthesis of Advanced Organic Materials (Excluding Biological Applications)

While the biological applications of indole derivatives are vast, their unique photophysical and electronic properties also make them attractive building blocks for advanced organic materials. beilstein-journals.orgmdpi.comnih.gov The indole scaffold is a key component in organic light-emitting diodes (OLEDs), fluorescent probes, and functional polymers. mdpi.comrsc.org

The 4-(methylsulfonyl)indole synthon is particularly promising for this field. The strong electron-withdrawing nature of the methylsulfonyl group can be used to create molecules with a significant donor-π-acceptor (D-π-A) character, which is a fundamental design principle for many organic electronic materials and fluorescent dyes. mdpi.com By pairing the electron-rich indole nitrogen (donor) with the electron-withdrawing sulfonyl group (acceptor), significant intramolecular charge transfer (ICT) can be induced upon photoexcitation. This ICT character is crucial for tuning the emission wavelength, quantum yield, and environmental sensitivity of fluorescent materials. mdpi.com

In the realm of polymer chemistry, a catalyst-free C-N coupling reaction has been used to synthesize poly(N-arylene diindolylmethane)s. rsc.org Notably, a polymer incorporating sulfonyl units was found to be a strong blue-light emitter with a high quantum yield of 21.6%. rsc.org This demonstrates the direct utility of incorporating sulfonyl-functionalized indole synthons into polymer backbones to generate materials with desirable photophysical properties for applications in lighting and displays. The 4-(methylsulfonyl)indole building block offers a precise way to introduce these properties into well-defined polymeric structures. rsc.org

Chemical Scaffolds for Structure-Reactivity Relationship Studies in a Purely Chemical Context

4-(Methylsulfonyl)indole serves as an excellent chemical scaffold for probing the fundamental principles of structure and reactivity in a purely chemical context. By systematically comparing its reaction kinetics and regiochemical outcomes against other 4-substituted indoles (e.g., with electron-donating or weakly withdrawing groups), chemists can quantify the powerful electronic influence of the -SO₂CH₃ group.

Such studies are critical for understanding reaction mechanisms. For example, kinetic studies on the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles provide insight into the migratory aptitudes of different groups and the thermodynamics of electrophilic substitution on indoles. rsc.org Using a 4-sulfonylated scaffold in such studies would elucidate how a remote, powerful electron-withdrawing group affects the stability of intermediates and transition states in these classical indole reactions.

Furthermore, the presence of the 4-methylsulfonyl group can fundamentally alter reaction pathways. While electrophilic substitution at C3 is canonical for indoles, computational and experimental studies have shown that electron-deficient radicals preferentially add to the C2 position. This switch in regioselectivity is a direct consequence of the electronic nature of the reactants. 4-(Methylsulfonyl)indole is an ideal substrate for these studies, helping to refine theoretical models that predict reaction outcomes based on frontier molecular orbital (FMO) theory. The deactivating effect of the sulfonyl group also impacts reaction rates; for instance, hydroindolation reactions with 5-nitroindole (B16589) (another electron-deficient indole) were shown to fail, highlighting the electronic limits of the reaction, a key finding in structure-activity relationship studies. mdpi.com

Table 2: Influence of Substituents on Indole Reactivity

| Reaction Type | Substituent on Indole | Effect on Reactivity/Selectivity | Reference |

| Hydroindolation | 5-NO₂ (Strongly EWG) | Fails to react | mdpi.com |

| Formylation | Electron-Deficient (e.g., EWG) | Requires two-step procedure | cas.cn |

| Catalytic Condensation | Electron-Withdrawing Group | Lower product yields | nih.gov |

| Radical Addition | Unsubstituted | C2-selectivity observed | --- |

| Electrophilic Addition | Unsubstituted | C3-selectivity observed | mdpi.com |

EWG: Electron-Withdrawing Group

Future Perspectives and Emerging Research Avenues in 4 Methylsulfonyl Indole Chemistry

Design of Highly Efficient and Selective Catalytic Systems for Functionalization

The functionalization of the indole (B1671886) core, particularly at the C-H bonds, is a central theme in modern organic synthesis. For electron-deficient indoles like 4-(methylsulfonyl)indole, the development of highly efficient and selective catalytic systems is crucial for accessing novel derivatives with potential applications in various fields.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of indole scaffolds. rsc.org While extensive research has focused on electron-rich indoles, the reactivity of their electron-deficient counterparts presents unique challenges and opportunities. The electron-withdrawing sulfonyl group at the C4 position deactivates the benzene (B151609) ring towards electrophilic attack, making traditional C-H functionalization methods less effective. Future research will likely focus on the design of bespoke catalytic systems that can overcome this deactivation.

Table 1: Potential Catalytic Systems for C-H Functionalization of 4-(Methylsulfonyl)indole

| Catalyst System | Target Position | Potential Reaction Type | Rationale/Supporting Evidence |

| Palladium(II) with specialized ligands | C2, C3, C7 | Arylation, Alkenylation | Directing groups on the indole nitrogen can steer the regioselectivity. For electron-deficient systems, strong σ-donating ligands may be required to facilitate C-H activation. nih.gov |

| Rhodium(III) | C2 | Alkenylation, Annulation | Rhodium catalysts are known to be effective for C-H activation of various heterocycles, including electron-deficient ones. researchgate.net |

| Copper(I)/Copper(II) | C2, C3 | Amination, Alkynylation | Copper catalysis offers a cost-effective alternative to palladium and rhodium and has shown promise in the functionalization of electron-deficient heterocycles. |

| Iridium(I)/Iridium(III) | C2, C7 | Borylation | Iridium-catalyzed borylation is a versatile method for introducing a handle for further functionalization. The regioselectivity can often be controlled by the choice of ligand. |

The design of new ligands will be paramount in achieving high efficiency and selectivity. Ligands that can increase the electron density at the metal center, thereby facilitating the oxidative addition step of the catalytic cycle, will be of particular interest. Furthermore, the development of catalytic systems that operate under mild conditions and with low catalyst loadings will be a key focus to enhance the sustainability of these transformations.

Exploration of Novel Reactivity Modes and Chemical Transformations

The unique electronic properties of 4-(methylsulfonyl)indole open up avenues for exploring novel reactivity modes that are not readily accessible with electron-rich indoles. The electron-deficient nature of the indole ring makes it a suitable candidate for nucleophilic attack and dearomatization reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated transformations under mild conditions. For electron-deficient indoles, this approach can be utilized to initiate dearomatization cascades. beilstein-journals.orgacs.org For instance, the single-electron reduction of the indole ring can generate a radical anion, which can then be trapped by an electrophile. Future research could explore the use of 4-(methylsulfonyl)indole in photoredox-catalyzed cycloadditions, radical additions, and cross-coupling reactions.

Table 2: Potential Novel Chemical Transformations of 4-(Methylsulfonyl)indole

| Reaction Type | Reagent/Conditions | Potential Product | Rationale |

| Photoredox-catalyzed Dearomatization | Photocatalyst, light, radical precursor | Functionalized Indolines | The electron-deficient indole can act as a radical acceptor. acs.org |

| [4+2] Cycloaddition (as dienophile) | Electron-rich diene, heat or Lewis acid | Tetrahydrocarbazoles | The electron-withdrawing group activates the benzene ring for cycloaddition. |

| [3+2] Dipolar Cycloaddition | Azomethine ylides, nitrones | Pyrroloindoles, Isoxazoloindoles | The electron-deficient C2-C3 double bond can act as a dipolarophile. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | C4-substituted indoles | The sulfonyl group can act as a leaving group under certain conditions, or activate the ring for nucleophilic attack. |

The exploration of these novel reactivity modes will undoubtedly lead to the discovery of new chemical transformations and provide access to a wider range of functionalized indole derivatives with potentially interesting biological and material properties.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of novel chemical reactions from academic laboratories to industrial production requires robust and scalable synthesis methodologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, efficiency, and reproducibility. researchgate.net

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. The synthesis of indole derivatives has been successfully adapted to flow conditions, and this technology holds great promise for the synthesis and functionalization of 4-(methylsulfonyl)indole. researchgate.netacs.org Future research will likely focus on developing telescoped flow processes where multiple reaction steps are performed in a continuous sequence without the need for intermediate purification. This would significantly streamline the synthesis of complex molecules derived from 4-(methylsulfonyl)indole.

Automated Synthesis: Automated synthesis platforms, often coupled with machine learning algorithms for reaction optimization, are revolutionizing the way chemical research is conducted. These platforms can perform a large number of experiments in a short period, accelerating the discovery of new reactions and the optimization of existing ones. The application of automated synthesis to the chemistry of 4-(methylsulfonyl)indole could enable the rapid exploration of a vast chemical space, leading to the identification of new derivatives with desired properties.

Table 3: Advantages of Integrating Advanced Synthesis Methodologies

| Methodology | Key Advantages | Potential Application for 4-(Methylsulfonyl)indole Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. | Synthesis of the 4-(methylsulfonyl)indole core, subsequent functionalization reactions (e.g., C-H activation, cycloadditions), and telescoped multi-step syntheses. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, unattended operation, generation of large datasets for machine learning. | Optimization of catalytic systems for functionalization, exploration of novel reactivity with a wide range of reaction partners, library synthesis for biological screening. |

The integration of flow chemistry and automated synthesis will not only accelerate the pace of research in 4-(methylsulfonyl)indole chemistry but also facilitate the transition of new discoveries from the laboratory to industrial applications.

Advanced Machine Learning and Artificial Intelligence Applications in Predictive Organic Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is transforming the field of organic chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes.

Predicting Regioselectivity: A key challenge in the functionalization of substituted indoles is controlling the regioselectivity. Machine learning models can be trained on large datasets of known reactions to predict the most likely site of reaction for a given substrate and set of reagents. For 4-(methylsulfonyl)indole, an ML model could be developed to predict the regioselectivity of various C-H functionalization reactions, guiding the choice of catalysts and reaction conditions to achieve the desired outcome.

Table 4: Applications of AI and Machine Learning in 4-(Methylsulfonyl)indole Chemistry

| Application | AI/ML Approach | Potential Impact |

| Predictive Reactivity | Training neural networks on reaction databases to predict the outcome and regioselectivity of reactions. | Guiding synthetic planning by identifying the most promising reaction conditions and predicting potential side products. |

| Automated Reaction Optimization | Using Bayesian optimization or other algorithms to intelligently explore reaction parameter space. | Accelerating the development of high-yielding and selective reactions, reducing the need for extensive trial-and-error experimentation. |

| De Novo Molecular Design | Employing generative models to design novel indole derivatives with desired properties (e.g., biological activity, material properties). | Expanding the accessible chemical space and identifying new lead compounds for drug discovery or novel materials. |

| Retrosynthesis Planning | Utilizing deep learning models to propose synthetic routes to complex target molecules. | Facilitating the synthesis of complex natural products and designed molecules containing the 4-(methylsulfonyl)indole scaffold. |

The continued development of more sophisticated AI and ML models, coupled with the generation of high-quality experimental data from automated synthesis platforms, will undoubtedly play a pivotal role in shaping the future of research in the chemistry of 4-(methylsulfonyl)indole and beyond.

Q & A

Q. What are the most reliable synthetic routes for preparing 1H-Indole, 4-(methylsulfonyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of indole derivatives. For example, a multicomponent approach using 1-methylindole and methylsulfonyl chloride in dichloromethane (DCM) under controlled temperatures (0–5°C) achieves moderate yields (~40–50%) . Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification. Side reactions, such as over-sulfonylation, are minimized by stoichiometric control and inert atmospheres .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | DCM | Enhances reactivity |

| Stoichiometry (indole:sulfonyl chloride) | 1:1.2 | Limits byproducts |

Q. How can researchers confirm the structural integrity of 1H-Indole, 4-(methylsulfonyl)- post-synthesis?

- Methodological Answer : Use 1H/13C-NMR to verify substitution patterns. For instance, the methylsulfonyl group at position 4 produces a distinct singlet at δ ~3.2 ppm (1H-NMR) and a carbon resonance at δ ~44 ppm (13C-NMR) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C9H9NO2S: 196.0433; observed: 196.0435) .

Q. What are the primary biological activities associated with 1H-Indole, 4-(methylsulfonyl)- derivatives?

- Methodological Answer : Derivatives like AZ20 (4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) inhibit ATR kinase, a DNA damage response target. In vitro assays (e.g., kinase inhibition IC50 = 5 nM) and in vivo xenograft models (tumor growth reduction >70%) validate therapeutic potential .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonyl group influence the compound’s reactivity and biological activity?

- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group enhances electrophilic substitution at position 4 but reduces nucleophilic attack on the indole ring. Computational studies (DFT calculations) show increased charge density at C4, favoring interactions with kinase active sites (e.g., ATR kinase) .

- Data Contradiction Analysis : Conflicting reports on solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states. Adjust pH (6.5–7.4) and use co-solvents (5% PEG-400) to stabilize the compound in biological assays .

Q. What strategies optimize in vivo stability and bioavailability of 1H-Indole, 4-(methylsulfonyl)- derivatives?

- Methodological Answer :

- Prodrug Design : Mask the sulfonyl group with ester linkages (e.g., tert-butyl esters) to enhance membrane permeability. Hydrolysis in plasma releases the active form .

- Pharmacokinetic Profiling : Monitor half-life (t1/2) in rodent models using LC-MS/MS. For AZ20, t1/2 = 4.2 hours in mice .

Q. How should researchers address inconsistencies in reported biological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HCT116 for ATR inhibition) and normalize to reference inhibitors (e.g., VE-821).

- Data Validation : Cross-validate results with orthogonal techniques (e.g., Western blot for ATR pathway proteins) .

- Example Table :

| Study | IC50 (nM) | Cell Line | Assay Type |

|---|---|---|---|

| Foote et al. (2013) | 5 | HCT116 | Kinase Inhibition |

| Henze et al. (2020) | 12 | MiaPaCa2 | Cell Viability |

Methodological Best Practices

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Answer :

- HPLC-PDA : Purity assessment (>95% required for biological testing).

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C4 vs. C5 substitution) .

Q. How to design a robust structure-activity relationship (SAR) study for methylsulfonyl-indole derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.